molecular formula C18H20O3 B14365644 2,6-Dimethylphenyl 2-phenoxybutanoate CAS No. 91024-79-2

2,6-Dimethylphenyl 2-phenoxybutanoate

Cat. No.: B14365644
CAS No.: 91024-79-2
M. Wt: 284.3 g/mol
InChI Key: YKOBEYJTDQWOSC-UHFFFAOYSA-N
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Description

2,6-Dimethylphenyl 2-phenoxybutanoate is an organic compound with the molecular formula C18H20O3 It is characterized by the presence of a 2,6-dimethylphenyl group and a 2-phenoxybutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylphenyl 2-phenoxybutanoate typically involves the esterification of 2,6-dimethylphenol with 2-phenoxybutanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylphenyl 2-phenoxybutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,6-Dimethylphenyl 2-phenoxybutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethylphenyl 2-phenoxybutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The aromatic ring may also interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylphenyl acetate
  • 2-Phenoxybutanoic acid
  • 2,6-Dimethylphenyl isocyanate

Uniqueness

2,6-Dimethylphenyl 2-phenoxybutanoate is unique due to its combination of a 2,6-dimethylphenyl group and a 2-phenoxybutanoate moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

91024-79-2

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

(2,6-dimethylphenyl) 2-phenoxybutanoate

InChI

InChI=1S/C18H20O3/c1-4-16(20-15-11-6-5-7-12-15)18(19)21-17-13(2)9-8-10-14(17)3/h5-12,16H,4H2,1-3H3

InChI Key

YKOBEYJTDQWOSC-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC1=C(C=CC=C1C)C)OC2=CC=CC=C2

Origin of Product

United States

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